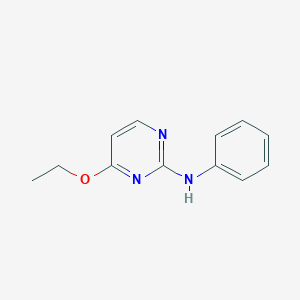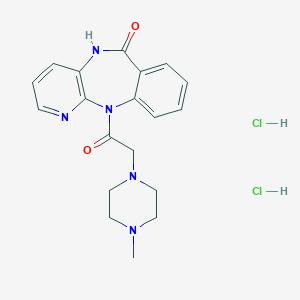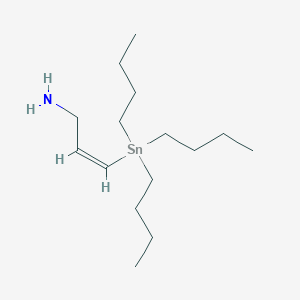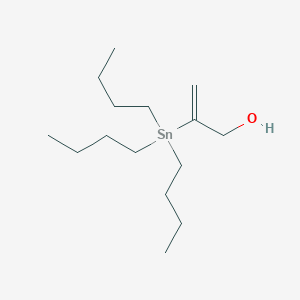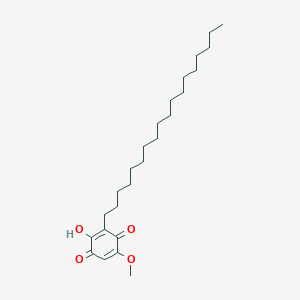
Irisoquin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irisoquin is a natural product that has been recently identified as a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner MAX. This interaction is crucial for the development of various cancers, and thus, the inhibition of c-Myc/MAX interaction has emerged as a promising strategy for cancer treatment. Irisoquin has also been shown to possess other pharmacological activities, such as anti-inflammatory, antifungal, and antibacterial effects.
Applications De Recherche Scientifique
Alkylated Benzoquinones in Iris Kumaonensis
Irisoquin, along with other novel alkylated p-Benzoquinones, was identified in Iris kumaonensis. These compounds were characterized through extensive spectroscopic analysis, contributing to the understanding of the chemical composition of this plant species (Mahmood, Kaul, & Jirovetz, 2002).
Cytotoxic Constituent of Iris Missouriensis
Irisoquin, a component of Iris missouriensis, has been identified for its cytotoxic activity against cultured KB and P-388 cells. This discovery is significant for exploring potential cancer treatments and understanding the plant's chemical properties (Wong, Pezzuto, Fong, & Farnsworth, 1985).
Antitumour Agent Irisquinone Synthesis
A high-yielding synthesis method for irisquinone, an antitumour agent, has been developed. Irisquinone, derived from Iris pallasi seeds used in Chinese medicine, shows effectiveness against various cancer types. This research aids in exploring its potential for cancer treatment (Hadfield, McGown, & Butler, 2000).
Synthesis for Potential Radiosensitizer
Irisquinone was synthesized to investigate its use as a potential radiosensitizer. This study contributes to understanding its potential in enhancing the effectiveness of radiation therapy in cancer treatment (Michalak et al., 1989).
Antitumor Action and Toxicity Study
Research on irisquinone's antitumor properties and toxicity revealed its effectiveness against various cancer types in mice, suggesting its potential in cancer therapy. This study provides insights into its therapeutic application and safety profile (Li et al., 1981).
Irisquinone in Traditional Medicine
Irisquinone, extracted from Iris species, has been used in traditional medicine for treating cancer, inflammation, and infections. The study of its chemical constituents and biological activities contributes to understanding its therapeutic potential and applications in alternative medicine (Yang et al., 2013).
Propriétés
Numéro CAS |
101339-26-8 |
|---|---|
Nom du produit |
Irisoquin |
Formule moléculaire |
C25H42O4 |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
2-hydroxy-5-methoxy-3-octadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C25H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)22(26)20-23(29-2)25(21)28/h20,27H,3-19H2,1-2H3 |
Clé InChI |
VOJSRSKBOJBZEK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |
Autres numéros CAS |
101339-26-8 |
Synonymes |
2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone irisoquin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



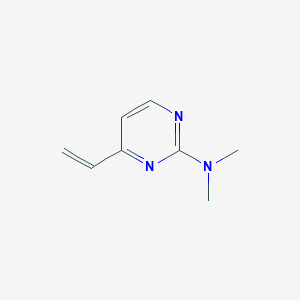
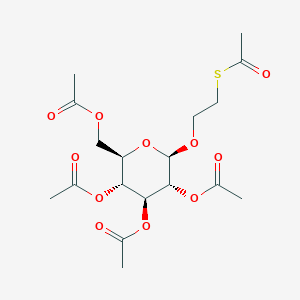
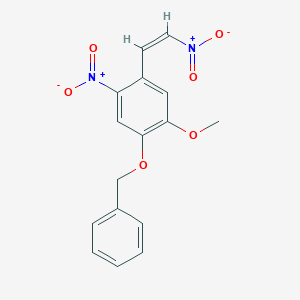
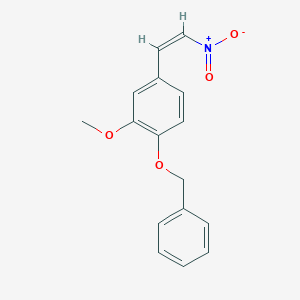
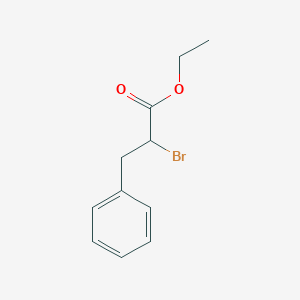
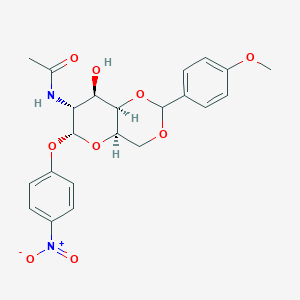
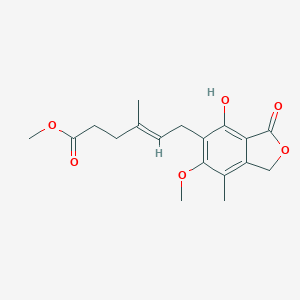
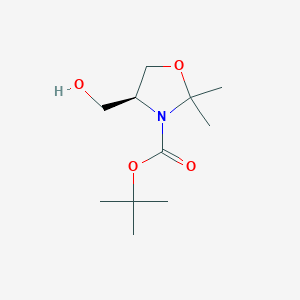
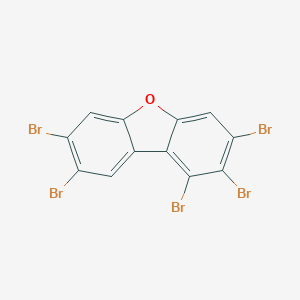
![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)
